Cas no 57667-50-2 (1-Propyl-1H-benzimidazol-2-amine)
1-Propyl-1H-benzimidazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Propyl-1H-benzo[d]imidazol-2-amine
- 1H-Benzimidazol-2-amine,1-propyl-
- 1-Propyl-1H-benzimidazol-2-amine
- 1-PROPYL-1H-BENZOIMIDAZOL-2-YLAMINE
- 1-propylbenzimidazol-2-amine
- 1-propylbenzimidazole-2-ylamine
- 2-amino-1-propyl-1H-benzimidazole
- 2-Amino-1-propyl-benzimidazol
- F2124-0423
- HMS1406O17
- CS-0219523
- 1-Propyl-1H-benzoimidazol-2-ylamine, AldrichCPR
- 1-propyl-1H-1,3-benzodiazol-2-amine
- A831545
- SY079922
- Z56862261
- AKOS000116544
- SMR000122172
- Enamine_004549
- J-505104
- 1H-Benzimidazol-2-amine, 1-propyl-
- MFCD00964693
- HMS2358M15
- AE-848/00232003
- SCHEMBL1520381
- EN300-04245
- C75699
- Oprea1_559665
- FS-1411
- SCHEMBL21307598
- Oprea1_272516
- FT-0640474
- MLS000525298
- 57667-50-2
- 1-propyl-1H-benzimidazol-2-ylamine
- 1-Propyl-1h-benzo[d]imidazol-2-ylamine
- CHEMBL438298
- DTXSID80355409
- 2-Amino-1-propylbenzimidazole
- 1-PROPYL-1H-1,3-BENZIMIDAZOL-2-AMINE
- AE-907/30533035
- DB-053079
- MGKUHRRJQCKXOW-UHFFFAOYSA-N
- ALBB-011653
- STK035893
-
- MDL: MFCD00964693
- Inchi: 1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12)
- InChI Key: MGKUHRRJQCKXOW-UHFFFAOYSA-N
- SMILES: N1(C(N)=NC2C=CC=CC1=2)CCC
Computed Properties
- Exact Mass: 175.11100
- Monoisotopic Mass: 175.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.8A^2
Experimental Properties
- Density: 1.18
- Boiling Point: 349.7°C at 760 mmHg
- Flash Point: 165.3°C
- Refractive Index: 1.624
- PSA: 43.84000
- LogP: 2.60970
1-Propyl-1H-benzimidazol-2-amine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P261-P280-P305+P351+P338
- HazardClass:IRRITANT
1-Propyl-1H-benzimidazol-2-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Propyl-1H-benzimidazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 015440-1g |
1-Propyl-1H-benzoimidazol-2-ylamine |
57667-50-2 | 95% | 1g |
£210.00 | 2022-03-01 | |
| Fluorochem | 015440-5g |
1-Propyl-1H-benzoimidazol-2-ylamine |
57667-50-2 | 95% | 5g |
£591.00 | 2022-03-01 | |
| Alichem | A069004988-1g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | 95% | 1g |
$271.32 | 2023-09-01 | |
| Alichem | A069004988-5g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | 95% | 5g |
$798.00 | 2023-09-01 | |
| Chemenu | CM253764-1g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | 95% | 1g |
$249 | 2021-06-17 | |
| Chemenu | CM253764-5g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | 95% | 5g |
$746 | 2021-06-17 | |
| TRC | B523533-50mg |
1-Propyl-1H-benzimidazol-2-amine |
57667-50-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B523533-100mg |
1-Propyl-1H-benzimidazol-2-amine |
57667-50-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B523533-500mg |
1-Propyl-1H-benzimidazol-2-amine |
57667-50-2 | 500mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P892907-1g |
1-Propyl-1H-benzo[d]imidazol-2-amine |
57667-50-2 | ≥95% | 1g |
1,823.40 | 2021-05-17 |
1-Propyl-1H-benzimidazol-2-amine Suppliers
1-Propyl-1H-benzimidazol-2-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-Propyl-1H-benzimidazol-2-amine
Introduction to 1-Propyl-1H-benzimidazol-2-amine (CAS No. 57667-50-2)
1-Propyl-1H-benzimidazol-2-amine, identified by its Chemical Abstracts Service (CAS) number 57667-50-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. The structural framework of 1-propyl-1H-benzimidazol-2-amine consists of a benzene ring fused with a pyrrole ring, with an amine group (-NH₂) attached to the 2-position of the benzimidazole core and a propyl chain extending from the 1-position. This unique structural configuration imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and molecular design.
The benzimidazole core is a privileged structure in medicinal chemistry, widely recognized for its role in various therapeutic applications. Compounds derived from benzimidazole have demonstrated efficacy in treating conditions ranging from parasitic infections to cancer and neurological disorders. The introduction of substituents such as the propyl group in 1-propyl-1H-benzimidazol-2-amine can modulate its pharmacokinetic profile, bioavailability, and interaction with biological targets, thereby enhancing its potential as a pharmacophore.
In recent years, there has been growing interest in exploring the pharmacological properties of 1-propyl-1H-benzimidazol-2-amine and its derivatives. Studies have indicated that this compound exhibits promising biological activities, particularly in the context of anti-inflammatory, antimicrobial, and anticancer effects. The amine functionality at the 2-position of the benzimidazole ring serves as a key pharmacophoric element, enabling interactions with various biological receptors and enzymes. Furthermore, the propyl chain contributes to hydrophobicity, influencing membrane permeability and metabolic stability.
One of the most compelling aspects of 1-propyl-1H-benzimidazol-2-amine is its potential as a lead compound for developing novel therapeutic agents. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced binding affinity and selectivity. For instance, modifications at the propyl chain or introduction of additional functional groups have been explored to optimize drug-like properties such as solubility, metabolic stability, and target specificity.
The synthesis of 1-propyl-1H-benzimidazol-2-amine typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include condensation reactions between propylamine and appropriately substituted o-halobenzamides or o-carboxylic acid derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, facilitating further exploration of this compound's therapeutic potential.
Recent preclinical studies have highlighted the pharmacological profile of 1-propyl-1H-benzimidazol-2-amine. In vitro assays have demonstrated its ability to inhibit certain enzymes implicated in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preliminary in vivo studies have shown promising results in animal models of cancer, where it exhibited inhibitory effects on tumor growth and metastasis. These findings underscore the compound's therapeutic relevance and justify further investigation into its mechanism of action.
The chemical stability and formulation aspects of 1-propyl-1H-benzimidazol-2-amine are also critical considerations in drug development. The presence of the amine group necessitates careful handling to prevent degradation under various storage conditions. Formulation strategies such as encapsulation or prodrug development may be employed to enhance stability and bioavailability. Collaborative efforts between chemists and formulation scientists are essential to optimize delivery systems that ensure efficacy while maintaining safety.
The future direction of research on 1-propyl-1H-benzimidazol-2-amine is likely to focus on expanding its therapeutic applications through structure-based drug design. By integrating insights from computational chemistry, medicinal chemistry, and bioinformatics, researchers aim to develop novel analogs with improved pharmacological profiles. Furthermore, exploring combination therapies involving 1-propyl-1H-benzimidazol-2-amine with other drugs may unlock synergistic effects that enhance treatment outcomes.
In conclusion, 1-propyl-H-benzo-imidazo-l-l-am ine (CAS No. 57667 - 50 - 2) represents a promising candidate for further pharmaceutical development. Its unique structural features, coupled with emerging evidence supporting its biological activities, position it as a valuable scaffold for designing new therapeutic agents. Continued research efforts are warranted to fully elucidate its potential contributions to human health.
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